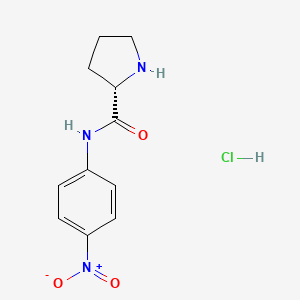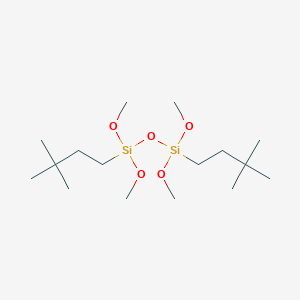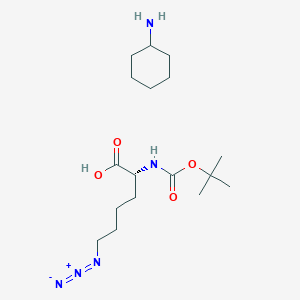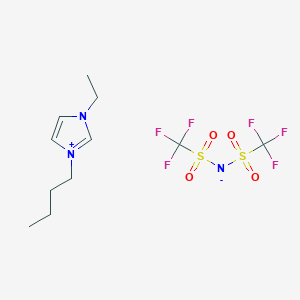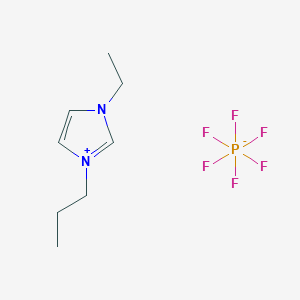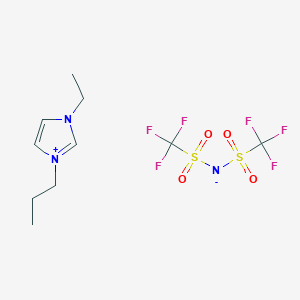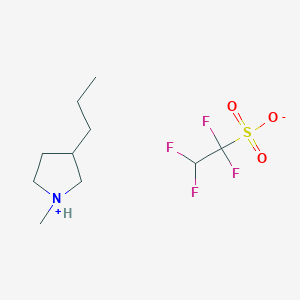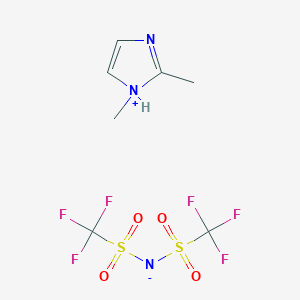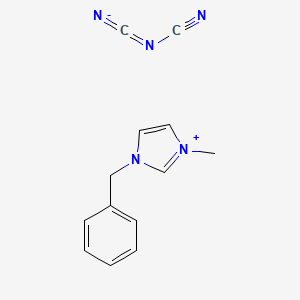
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% (2M1P-BTfSI) is an organic compound that has been used in a variety of scientific research applications. It has been found to be a useful reagent for organic synthesis and has been used in many laboratory experiments. 2M1P-BTfSI has a wide range of applications in the scientific world, from biochemical and physiological studies to the synthesis of organic compounds.
Mécanisme D'action
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% works by inhibiting the activity of certain enzymes, such as phosphatases and proteases. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as cell signaling or metabolism.
Biochemical and Physiological Effects
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as cell signaling or metabolism. Additionally, 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been found to increase the solubility of certain drugs, which can lead to increased drug delivery and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it ideal for use in drug delivery systems. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It has been found to be toxic in high concentrations and can cause irritation to the skin and eyes.
Orientations Futures
The future of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% is promising. It has been found to be a useful reagent for organic synthesis and has many potential applications in the biomedical field. In the future, it could be used to create more efficient drug delivery systems or to develop new therapeutic strategies for diseases. Additionally, it could be used to develop new biochemical and physiological studies, such as those related to cell signaling and metabolism. Furthermore, it could be used to create new materials with improved properties, such as increased solubility or enhanced stability.
Méthodes De Synthèse
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% is synthesized through a two-step process. The first step involves the reaction of 2-methyl-1-propylpyridinium chloride with bistrifluoromethylsulfonyl)imide, which yields 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% in a yield of 99%. The second step involves the purification of the product using a series of recrystallization techniques. The product can then be stored in an airtight container and used in various experiments.
Applications De Recherche Scientifique
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been used in many scientific research applications, including biochemical and physiological studies, organic synthesis, and drug delivery systems. It has been used in the synthesis of organic compounds, such as peptides and proteins, and has been found to be useful in drug delivery systems due to its high solubility in aqueous solutions. 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has also been used in biochemical and physiological studies, as it is able to inhibit the activity of certain enzymes, such as phosphatases and proteases.
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-7-10-8-5-4-6-9(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8H,3,7H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJRDAPHZUURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
